

Benchmarking ZK824190 hydrochloride performance against known standards

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Compound of Interest

Compound Name: ZK824190 hydrochloride

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Discrepancy Identified in Requested Comparison

A review of the provided product code, **ZK824190 hydrochloride**, has revealed a critical discrepancy with the requested comparison against known neuroscience standards. Initial research indicates that **ZK824190 hydrochloride** is not a dopamine receptor antagonist but rather a selective, orally active urokinase-type plasminogen activator (uPA) inhibitor.

Key Findings for **ZK824190 hydrochloride**:

- Mechanism of Action: Inhibitor of urokinase-type plasminogen activator (uPA).
- Reported Potency:

IC50 for uPA: 237 nM

IC50 for tPA: 1600 nM

IC50 for Plasmin: 1850 nM[1]

• Therapeutic Area of Interest: Potential applications in studies related to multiple sclerosis.[1]

This pharmacological profile is fundamentally different from the requested comparison standards, which are established dopamine D1 receptor antagonists. A direct performance benchmark between a uPA inhibitor and dopamine receptor antagonists would be scientifically invalid as they target different biological systems and have distinct mechanisms of action.



Proposed Alternatives for a Valid Comparison Guide

To provide a meaningful and accurate comparison guide for your research needs, we propose two alternative approaches:

Alternative 1: Benchmarking **ZK824190 hydrochloride** against other uPA inhibitors.

This guide would be tailored to researchers in fields such as oncology, immunology, or neuroinflammation where uPA activity is a relevant therapeutic target. The comparison would include:

- Competitor Compounds: Other known uPA inhibitors (e.g., amiloride, WX-UK1).
- Performance Metrics: Comparative analysis of IC50 values, selectivity against other proteases, in vitro and in vivo efficacy data from relevant disease models.
- Experimental Protocols: Detailed methodologies for assays used to determine uPA inhibition and selectivity.

Alternative 2: Benchmarking Dopamine D1 Receptor Antagonists.

This guide would fulfill the apparent interest in dopamine signaling and would be directed at neuroscientists and drug development professionals in psychiatry and neurology. The comparison would feature:

- Featured Compounds:
 - SCH23390 hydrochloride: A potent and selective D1-like receptor antagonist.[2][3][4]
 - NNC-01-0112: Another selective D1 antagonist.[5]
- Performance Metrics: A detailed comparison of binding affinities (Ki), functional antagonism (IC50/EC50), receptor selectivity profiles, and reported in vivo effects.
- Experimental Protocols: Methodologies for radioligand binding assays, functional assays (e.g., cAMP accumulation), and relevant behavioral paradigms in animal models.[5]



We have compiled preliminary data for the dopamine D1 receptor antagonist comparison, which is presented below as an example of the content that would be developed for this alternative guide.

Preliminary Data for Dopamine D1 Receptor Antagonist Comparison

Table 1: Comparative Binding Affinities (Ki) of Selected

Dopamine D1 Receptor Antagonists

Compound	Dopamine D1 Receptor (nM)	Dopamine D5 Receptor (nM)	5-HT2C Receptor (nM)
SCH23390 hydrochloride	0.2[2][3][4]	0.3[2][3][4]	9.3[2][3]
NNC-01-0112	Data to be populated	Data to be populated	Data to be populated

Table 2: Functional Antagonism and Off-Target Activity

Compound	GIRK Channel Inhibition (IC50)
SCH23390 hydrochloride	268 nM[2][3]
NNC-01-0112	Data to be populated

Experimental Protocols

Radioligand Binding Assay for Dopamine D1 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a compound for the dopamine D1 receptor.

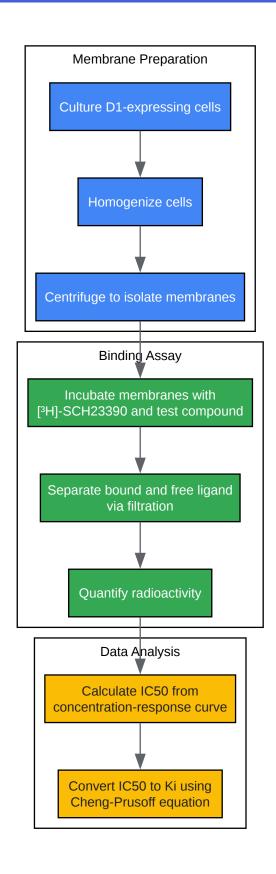
- Preparation of Cell Membranes: Cell membranes are prepared from a stable cell line expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293).
- Binding Reaction: Membranes are incubated with a specific radioligand for the D1 receptor (e.g., [3H]-SCH23390) and varying concentrations of the test compound.



- Incubation and Filtration: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration over glass fiber filters.
- Scintillation Counting: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Visualizing Experimental Workflow





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Caption: Workflow for Radioligand Binding Assay.



We await your feedback to determine which of the proposed valid comparisons would be most beneficial for your audience.

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